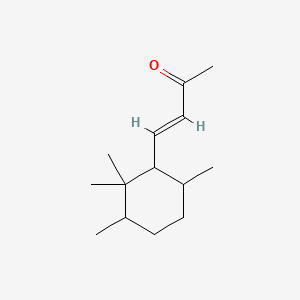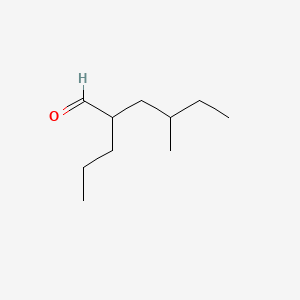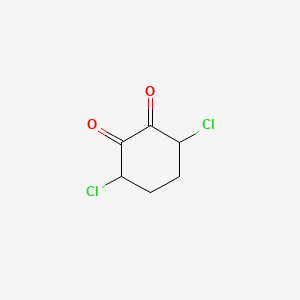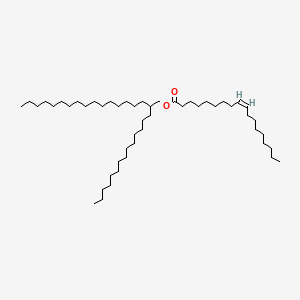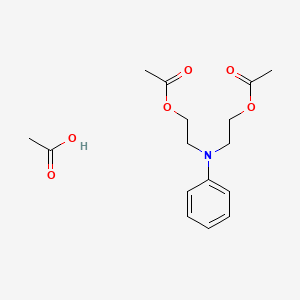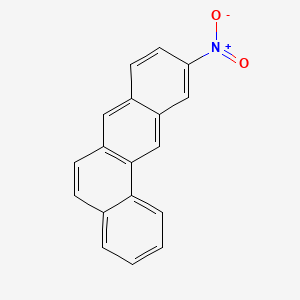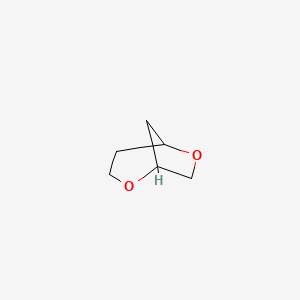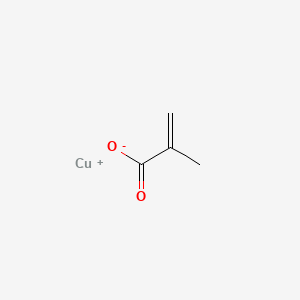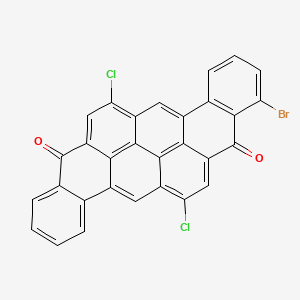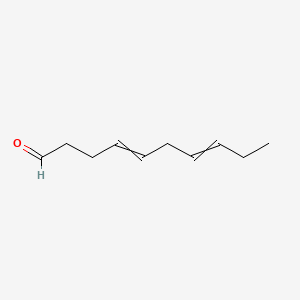
(S)-4-(3-Aminobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Aminobutyl)benzamide is a chiral compound with significant potential in various fields of scientific research It consists of a benzamide group attached to a 3-aminobutyl side chain, with the (S)-configuration indicating its specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(3-Aminobutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzamide and (S)-3-aminobutanol.
Formation of Intermediate: The 4-bromobenzamide undergoes a nucleophilic substitution reaction with (S)-3-aminobutanol to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-(3-Aminobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
(S)-4-(3-Aminobutyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-Aminobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Aminopropyl)benzamide: Similar structure but with a shorter side chain.
4-(3-Aminobutyl)benzoic acid: Contains a carboxylic acid group instead of an amide.
N-(3-Aminobutyl)benzamide: Different substitution pattern on the benzamide group.
Uniqueness: (S)-4-(3-Aminobutyl)benzamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzamide group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
74249-09-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(3S)-3-aminobutyl]benzamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)/t8-/m0/s1 |
InChI Key |
UMPFJWRYLQLSTG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)C(=O)N)N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


